molecular formula C46H43Cl2FeNOP2Ru B3288020 Naud Catalyst SK-N003-1z CAS No. 849921-25-1

Naud Catalyst SK-N003-1z

Cat. No.: B3288020
CAS No.: 849921-25-1
M. Wt: 915.6 g/mol
InChI Key: RKBAYBDGVOXZHR-FXULVREGSA-L
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Description

Overview of Asymmetric Catalysis and its Significance in Organic Synthesis

Asymmetric catalysis is a powerful synthetic strategy that utilizes chiral catalysts to selectively produce one enantiomer of a chiral product over its mirror image. fiveable.me This technique is of paramount importance in organic chemistry, particularly within the pharmaceutical, agrochemical, and fine chemical industries. fiveable.mechiralpedia.com The biological activity of many molecules is intrinsically linked to their three-dimensional structure, or stereochemistry. numberanalytics.com Consequently, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in some cases, harmful. fiveable.mebohrium.com Asymmetric catalysis provides an efficient and sustainable method for producing these optically pure compounds, often minimizing waste compared to the separation of racemic mixtures. bohrium.comwiley.com The goal is to achieve a high degree of stereochemical control, which is often measured by the enantiomeric excess (ee) of the desired product. fiveable.me

Historical Development of Chiral Transition Metal Catalysts

The concept of using chiral catalysts to influence the stereochemical outcome of a reaction has been evolving for decades. The field saw its initial significant developments in the 1960s with early reports of asymmetric hydrogenation reactions. numberanalytics.com A century ago, Alfred Werner's foundational work first introduced the concept of metal-centered chirality in coordination complexes. researchgate.netresearchgate.net However, the modern era of asymmetric transition metal catalysis was largely pioneered by researchers like William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, whose work on chirally catalyzed hydrogenation and oxidation reactions earned them the Nobel Prize in Chemistry in 2001. chiralpedia.comwiley.com This era was characterized by the development of customized, "privileged chiral ligands" such as BINAP, DuPhos, PHOX, and Salen, which could be combined with metal precursors to create highly effective and selective catalysts. researchgate.netnih.gov More recently, a strategy known as "chiral-at-metal" catalysis has emerged, where the catalyst's chirality originates from a stereogenic metal center coordinated to entirely achiral ligands. researchgate.netrsc.org

Classification of Ruthenium-Based Chiral Catalysts

Ruthenium holds a prominent position among the transition metals used for asymmetric catalysis, owing to its high activity, stability to air and moisture, and tolerance for a wide variety of functional groups. acs.orgnih.gov Chiral ruthenium catalysts can be broadly classified based on the nature of the chiral ligand coordinated to the ruthenium center. Key classes include:

Complexes with Chiral Porphyrin Ligands: These have demonstrated outstanding activity in the epoxidation of olefins. acs.org

Cyclopentadienylruthenium (CpRu) Complexes: These often feature tethered chiral sulfoxides or other chiral moieties and are effective in reactions like redox bicycloisomerization and allylic alkylation. beilstein-journals.orgnih.gov

Complexes with Tetradentate PNNP Ligands: These have been used as catalyst precursors for enantioselective "atom transfer" reactions, including epoxidation and cyclopropanation. rsc.org

Chiral Paddle-Wheel Diruthenium Complexes: This architecture provides a highly tunable chiral environment and has shown remarkable reactivity in Lewis acid-catalyzed reactions. bohrium.com

Complexes with N-Heterocyclic Carbene (NHC) Ligands: Chiral NHC ligands have been successfully incorporated into ruthenium catalysts for asymmetric olefin metathesis. nih.govresearchgate.net

Complexes with Chiral Arene Ligands: Novel catalysts have been developed where the chirality is derived from an arene ligand, used in asymmetric C-H activation. researchgate.net

Complexes with P,N-Bidentate Ligands: This class, which includes phosphine-oxazoline (PHOX) ligands, is prominent in the field, with applications in highly enantioselective hydrogenation reactions. researchgate.net The Naud Catalyst SK-N003-1z belongs to this category.

Contextualizing Ferrocenyl-Oxazoline Phosphine (B1218219) (FOXAP) Ligands in Asymmetric Catalysis

Ferrocenyl-Oxazoline Phosphine (FOXAP) ligands are a significant class of chiral P,N-bidentate ligands used extensively in asymmetric catalysis. acs.orgmdpi.com A key feature of these ligands is the presence of planar chirality inherent to the ferrocene (B1249389) scaffold, which is stable and does not undergo racemization. illinois.edu This is often combined with central chirality on the oxazoline (B21484) ring, which is typically synthesized from readily available chiral β-amino alcohols. acs.orgillinois.edu

First reported in the mid-1990s, FOXAP ligands have been successfully employed in a multitude of metal-catalyzed transformations, including palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed cycloadditions. acs.orgmdpi.com Their modular structure is a distinct advantage, allowing for the tuning of steric and electronic properties to optimize catalyst performance for specific reactions. researchgate.netnih.gov The this compound is a ruthenium complex that incorporates a specific FOXAP ligand, leveraging these structural benefits for its catalytic activity.

Scope and Objectives of Research on this compound

This compound is a specific, well-defined chiral ruthenium complex. Research involving this catalyst is focused on its application in asymmetric synthesis, aiming to achieve high efficiency and stereoselectivity. A primary area of investigation has been its use in the asymmetric hydrogenation of aryl ketones to produce valuable chiral secondary alcohols. researchgate.net In high-throughput screening experiments, ruthenium complexes containing phosphine-oxazoline ferrocenyl ligands, such as the one in this compound, have demonstrated excellent performance, achieving high conversions with enantioselectivities up to 99% ee. researchgate.net The objective of such research is to utilize this industrially viable catalyst to develop robust and highly selective methods for synthesizing enantiomerically pure compounds. researchgate.net

Catalyst Properties and Performance

The specific characteristics of this compound are summarized below.

Table 1: Properties of this compound

PropertyValue
Full Chemical Name (+)-Dichloro(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) echemi.comglobalchemmall.com
CAS Number 849921-25-1 globalchemmall.comaromalake.comaromalake.com
Molecular Formula C46H43Cl2FeNOP2Ru globalchemmall.comaromalake.comaromalake.com
Molecular Weight 915.61 g/mol aromalake.comaromalake.com

Table 2: Research Findings for Related Ru-(Phosphine-Oxazoline) Catalysts

Reaction TypeSubstrateKey FindingCitation
Asymmetric HydrogenationAryl KetonesEnantioselectivities of up to 99% ee were obtained for the synthesis of chiral secondary alcohols. researchgate.net

Properties

InChI

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYBDGVOXZHR-FXULVREGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H43Cl2FeNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ligand Design and Catalyst Architecture of Naud Catalyst Sk N003 1z

Structural Peculiarities of Chiral Oxazoline (B21484) Ligands in Ruthenium Complexes

Chiral oxazoline ligands are a cornerstone of modern asymmetric catalysis, valued for their modular synthesis, stability, and profound influence on the stereochemical outcome of reactions. nih.govchemscene.com In the context of ruthenium complexes, these ligands create a well-defined chiral environment around the metal center, which is crucial for enantioselective transformations.

Role of the Chiral Oxazoline Backbone in Stereocontrol

The stereogenic center on the oxazoline ring, derived from a readily available chiral β-amino alcohol, is positioned in close proximity to the ruthenium's coordination sphere. nih.gov This proximity allows the substituent at this chiral center to exert significant steric influence, effectively discriminating between the two prochiral faces of a substrate as it approaches the metal center. This steric hindrance is a primary determinant of the enantioselectivity of the catalytic process. The rigid backbone of the oxazoline ring ensures that this steric information is effectively transmitted to the catalytic site.

The nitrogen atom of the oxazoline ring coordinates to the ruthenium center, forming a stable chelate structure, often in conjunction with another donor atom from the ligand scaffold. chemscene.com This chelation restricts the conformational flexibility of the ligand, further enhancing the well-defined chiral pocket around the metal. The predictable coordination geometry of oxazoline ligands makes them reliable components in the rational design of asymmetric catalysts. nih.gov

Importance of the Isopropyl Group in Ligand Conformation

The substituent on the chiral carbon of the oxazoline ring plays a critical role in fine-tuning the catalyst's stereoselectivity. In the case of Naud Catalyst SK-N003-1z, this substituent is an isopropyl group. The branched nature of the isopropyl group provides a significant steric presence that effectively shields one side of the catalytic center. This steric bulk influences the trajectory of the incoming substrate, favoring a specific binding orientation that leads to the preferential formation of one enantiomer of the product.

The Ferrocenyl Moiety as a Source of Planar Chirality

Ferrocene (B1249389) and its derivatives are considered privileged structures in the field of asymmetric catalysis due to their unique three-dimensional structure and electronic properties. researchgate.net A key feature of substituted ferrocenes is the potential for planar chirality, which arises from the non-symmetrical substitution on one or both of the cyclopentadienyl rings. nih.govnih.gov This element of chirality is distinct from central chirality and adds another layer of stereochemical complexity and control to the catalyst.

Contributions of the Diphenylphosphino Ferrocenyl Group to Ligand Design

In the this compound, a diphenylphosphino group is attached to the ferrocenyl moiety. This phosphine (B1218219) group serves as a crucial donor ligand for the ruthenium center. The phosphorus atom, with its lone pair of electrons, forms a strong coordinate bond with the metal. The combination of the nitrogen donor from the oxazoline and the phosphorus donor from the ferrocenylphosphine creates a bidentate P,N-ligand system that chelates to the ruthenium center. acs.org

The diphenylphosphino group also contributes to the steric environment around the metal. The two phenyl rings on the phosphorus atom can be oriented to further define the chiral pocket and influence substrate approach. The electronic properties of the phosphine can be tuned by modifying the substituents on the phosphorus atom, which in turn can modulate the reactivity of the ruthenium center. mdpi.com 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a well-known example of a versatile ferrocene-based phosphine ligand used in a wide range of catalytic reactions. commonorganicchemistry.comwikipedia.orgrsc.org

Electronic and Steric Effects of the Ferrocene Unit

The ferrocene backbone itself is not merely a scaffold but an active participant in the catalytic process. Its sandwich structure provides a rigid framework that holds the coordinating groups in a well-defined spatial arrangement. This rigidity is essential for maintaining the integrity of the chiral environment throughout the catalytic cycle.

Electronically, the ferrocene unit is electron-rich and can influence the electron density at the ruthenium center. mdpi.com This can have a significant impact on the catalytic activity, affecting steps such as oxidative addition and reductive elimination in various catalytic cycles. The electrochemical properties of ferrocene also allow for the possibility of redox-switchable catalysis, where the catalytic activity can be modulated by changing the oxidation state of the iron center in the ferrocene moiety. mdpi.com The steric bulk of the entire ferrocenylphosphine moiety is substantial and plays a decisive role in creating a highly asymmetric coordination sphere.

Coordination Chemistry of the Ruthenium(II) Center

The ruthenium(II) ion is the heart of the this compound, serving as the active site for the chemical transformation. Ruthenium complexes are widely employed in catalysis due to their ability to access multiple oxidation states and adopt various coordination geometries. nih.gov The coordination of the chiral ligand to the ruthenium(II) center is a critical factor in determining the catalyst's performance.

In a typical scenario, the ruthenium(II) center in such a catalyst adopts a distorted octahedral geometry. nih.gov The coordination sphere is occupied by the bidentate chiral ligand, one or more substrate molecules, and other ancillary ligands. The precise arrangement of these ligands around the ruthenium center is dictated by the electronic and steric properties of the ligands themselves.

Ligand Field Theory and Metal-Ligand Interactions

The electronic structure and reactivity of the ruthenium center in the Naud Catalyst are best understood through the lens of Ligand Field Theory (LFT). As a transition metal, ruthenium possesses d-orbitals that are degenerate in the free ion. However, upon coordination by ligands, this degeneracy is lifted, and the d-orbitals split into different energy levels. For a pseudo-octahedral Ru(II) complex like the Naud Catalyst, the d-orbitals typically split into a lower-energy t2g set and a higher-energy eg set.

The primary ligand, (R)-2-[(RP)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline, is a bidentate ligand, coordinating to the ruthenium center through the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the oxazoline ring. This P,N-ligation creates a strong ligand field, influencing the energy gap between the t2g and eg orbitals. The ferrocenyl backbone of this ligand is not merely a structural scaffold but also contributes to the electronic properties of the catalyst through its electron-rich nature.

The interaction between the ruthenium d-orbitals and the ligand orbitals is covalent in nature. The phosphine group acts as a strong σ-donor and a moderate π-acceptor, while the oxazoline nitrogen is primarily a σ-donor. This combination of donor-acceptor properties modulates the electron density at the ruthenium center, which is a critical factor in its catalytic activity. The precise geometry and electronic nature of these metal-ligand interactions dictate the catalyst's ability to bind substrates and facilitate stereoselective transformations.

Role of Ancillary Ligands, including Triphenylphosphine, in Catalytic Performance

Triphenylphosphine is a bulky, electron-donating ligand. Its presence contributes to the steric bulk around the metal center, which can be instrumental in creating a well-defined chiral pocket. This steric hindrance can influence the approach of the substrate, favoring a specific orientation that leads to the desired stereoisomer of the product. Electronically, the σ-donating nature of triphenylphosphine increases the electron density on the ruthenium atom, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In many ruthenium-catalyzed reactions, the lability of one or more ancillary ligands is key to generating a vacant coordination site for substrate binding. The dissociation of a triphenylphosphine or chloride ligand can initiate the catalytic process.

Diastereoselective Synthesis Strategies for Chiral Ruthenium Complexes

The synthesis of enantiomerically pure chiral catalysts like the this compound is a multi-step process that demands precise control over stereochemistry. The strategy hinges on the synthesis of a chiral ligand precursor, followed by its complexation with a suitable metal precursor.

Ligand Precursor Synthesis

The key to the stereochemistry of the Naud Catalyst lies in its chiral ferrocenyl phosphine-oxazoline ligand. The synthesis of this ligand typically involves a diastereoselective ortho-lithiation of a chiral ferrocenyl oxazoline precursor. This process establishes the planar chirality of the ferrocene backbone.

The synthesis often commences with an enantiomerically pure amino alcohol, such as (S)-valinol, which is reacted with ferrocenecarbonyl chloride to form a ferrocenyl amide. This amide is then cyclized to form the corresponding (S)-2-ferrocenyl-4-isopropyloxazoline. This molecule possesses central chirality derived from the amino alcohol.

The crucial step for introducing planar chirality is the directed ortho-lithiation of the ferrocenyl oxazoline. The oxazoline group acts as a directing group, guiding the lithiation to the adjacent position on the cyclopentadienyl ring. The use of a strong base, such as n-butyllithium, under cryogenic conditions, followed by quenching with an electrophilic phosphorus source like chlorodiphenylphosphine (ClPPh2), leads to the formation of the desired (R)-2-[(RP)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline with high diastereoselectivity. The stereochemistry of this reaction is controlled by the existing central chirality of the oxazoline ring, which directs the approach of the electrophile.

Table 1: Key Steps in Ligand Precursor Synthesis

StepReactantsReagentsProductKey Transformation
1 Ferrocenecarboxylic acid, (S)-valinolThionyl chloride, Triethylamine(S)-N-(1-hydroxy-3-methylbutan-2-yl)ferrocenecarboxamideAmide formation
2 (S)-N-(1-hydroxy-3-methylbutan-2-yl)ferrocenecarboxamideThionyl chloride(S)-2-ferrocenyl-4-isopropyloxazolineOxazoline ring formation
3 (S)-2-ferrocenyl-4-isopropyloxazolinen-Butyllithium, TMEDALithiated intermediateDirected ortho-lithiation
4 Lithiated intermediateChlorodiphenylphosphine(R)-2-[(RP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazolinePhosphine introduction

This is a representative synthesis; specific conditions and reagents may vary based on literature procedures.

Complexation Methods and Optimization

Once the chiral ligand is synthesized and purified, the final step is its complexation with a suitable ruthenium precursor. A common precursor for this type of complex is dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3].

The complexation reaction typically involves reacting the chiral ferrocenyl phosphine-oxazoline ligand with [RuCl2(PPh3)3] in an appropriate solvent, such as toluene (B28343) or dichloromethane, often under an inert atmosphere. The reaction usually proceeds via ligand substitution, where the bidentate P,N-ligand displaces one or two of the triphenylphosphine ligands from the coordination sphere of the ruthenium center.

Optimization of the complexation reaction is crucial to achieve high yields and purity of the final catalyst. Key parameters that are often optimized include the reaction temperature, reaction time, and the stoichiometry of the reactants. Purification of the resulting this compound is typically achieved through chromatographic techniques, such as column chromatography on silica gel.

Table 2: Representative Complexation Method

ParameterCondition
Ruthenium Precursor [RuCl2(PPh3)3]
Chiral Ligand (R)-2-[(RP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline
Solvent Toluene
Temperature Reflux
Atmosphere Inert (e.g., Argon or Nitrogen)
Purification Column Chromatography (Silica Gel)

This table represents a general procedure; specific conditions should be referenced from detailed experimental protocols.

Mechanistic Insights into Catalytic Activity of Naud Catalyst Sk N003 1z

General Principles of Ruthenium-Catalyzed Asymmetric Reactions

Ruthenium complexes are highly versatile and effective catalysts in a wide array of asymmetric reactions. Their utility stems from the ability of ruthenium to exist in various oxidation states, its capacity to coordinate with a diverse range of ligands, and its role in facilitating key reaction steps such as oxidative addition, migratory insertion, and reductive elimination. In the realm of asymmetric catalysis, the design of chiral ligands that coordinate to the ruthenium center is paramount. These ligands create a chiral environment around the metal, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, thus leading to the formation of one enantiomer of the product in excess.

A significant class of ruthenium catalysts for asymmetric reactions are those employed in hydrogenation and transfer hydrogenation. nih.gov These catalysts often feature a ruthenium(II) center and are frequently used for the reduction of ketones, imines, and alkenes with high enantioselectivity. nih.gov The electronic and steric properties of the ligands attached to the ruthenium atom can be finely tuned to optimize both the reactivity and the stereoselectivity of the catalyst for a specific transformation.

Proposed Catalytic Cycles for Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for the synthesis of organosilicon compounds. Ruthenium catalysts are known to be effective for this transformation. While a specific catalytic cycle for Naud Catalyst SK-N003-1z is not documented, a general mechanistic pathway for ruthenium-catalyzed hydrosilylation of an alkene can be proposed based on established principles.

Substrate Activation and Hydrosilane Coordination

The catalytic cycle is generally initiated by the coordination of the hydrosilane to the ruthenium center. This is often followed by oxidative addition of the Si-H bond to the metal, forming a ruthenium(IV) dihydrido silyl intermediate. Subsequently, the alkene substrate coordinates to this activated ruthenium complex. The precise nature of the active catalyst and the sequence of these initial steps can be influenced by the ligand environment and the specific ruthenium precursor used.

Stereodetermining Steps and Enantioselection

Following substrate coordination, the next key step is the migratory insertion of the alkene into either the Ru-H or the Ru-Si bond. This step is often the stereodetermining step of the reaction. The chiral ligands on the ruthenium catalyst dictate the facial selectivity of the alkene insertion, thereby controlling the stereochemistry of the newly formed stereocenter. After the insertion, a reductive elimination step occurs, releasing the alkylsilane product and regenerating the active ruthenium catalyst, which can then enter a new catalytic cycle. The regioselectivity of the hydrosilylation (i.e., whether the silyl group adds to the terminal or internal carbon of the alkene) is also controlled by both steric and electronic factors of the substrate and the catalyst.

Mechanistic Models for Enantioselective Transfer Hydrogenation

Enantioselective transfer hydrogenation is a widely used method for the asymmetric reduction of ketones and imines, employing a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine azeotrope, in place of molecular hydrogen. princeton.edu Ruthenium catalysts, particularly those based on the work of Noyori, are exemplary in this field. nih.gov

Inner-Sphere vs. Outer-Sphere Hydrogen Transfer Pathways

Two primary mechanistic models are considered for ruthenium-catalyzed transfer hydrogenation: the inner-sphere and the outer-sphere pathways. chemrxiv.orgheraeus-precious-metals.com

Inner-Sphere Mechanism: In this pathway, the substrate directly coordinates to the ruthenium center. The hydrogen transfer then occurs from the metal hydride and a proton source (often a coordinated ligand or the hydrogen donor) to the coordinated substrate. nih.gov This mechanism involves the displacement of a ligand to allow for substrate binding.

Outer-Sphere Mechanism: This mechanism, often favored for Noyori-type ruthenium catalysts, does not involve direct coordination of the substrate to the metal center. chemrxiv.org Instead, the hydrogen transfer is believed to occur via a concerted, pericyclic transition state involving the ruthenium hydride, an N-H proton from the chiral diamine ligand, and the carbonyl group of the substrate. This "metal-ligand bifunctional" mechanism avoids the need for substrate coordination, which can be energetically demanding. chemrxiv.orgnih.gov

The operative pathway can depend on the specific catalyst structure, the substrate, and the reaction conditions.

Role of Hydrogen Donors (e.g., Isopropanol, Formic Acid/Triethylamine Azeotrope)

The hydrogen donor is a crucial component of the transfer hydrogenation catalytic cycle. Its role is to regenerate the active ruthenium hydride species after the reduction of the substrate.

Isopropanol: In the presence of a base, isopropanol can be dehydrogenated by the ruthenium catalyst to form acetone (B3395972), with the concomitant formation of the ruthenium hydride. princeton.edu The equilibrium of this reaction can be shifted towards product formation by using isopropanol as the solvent.

Formic Acid/Triethylamine Azeotrope: This mixture serves as an effective source of hydrogen. Formic acid is decarboxylated by the ruthenium catalyst to generate a ruthenium hydride and carbon dioxide. Triethylamine acts as a base to facilitate this process and to neutralize the formic acid. This hydrogen donor system is often highly efficient and can lead to very high reaction rates and enantioselectivities.

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of the reactions catalyzed by this compound are profoundly influenced by both the solvent and the reaction temperature. These parameters can affect the catalyst's stability, its activity, and the enantioselectivity of the kinetic resolution.

The choice of solvent plays a critical role in the catalytic cycle. While specific kinetic data for a broad range of solvents with this compound is not extensively documented in publicly available literature, studies on analogous ruthenium-based catalysts provide valuable insights. Generally, non-polar, aprotic solvents are favored for such reactions. Acetone often serves a dual role as both a solvent and a hydrogen acceptor in the oxidative kinetic resolution of secondary alcohols. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and the substrate, as well as the stabilization of transition states.

Temperature is another critical parameter that governs the reaction rate and selectivity. An increase in temperature typically leads to a higher reaction rate, as it provides the necessary activation energy for the catalytic cycle to proceed more rapidly. However, there is often a trade-off between reaction rate and enantioselectivity. Higher temperatures can sometimes lead to a decrease in the enantiomeric excess (ee) of the product due to increased molecular motion and less defined chiral recognition in the transition state. Optimal temperatures are therefore empirically determined to strike a balance between achieving a reasonable reaction time and maximizing the stereochemical outcome. For the oxidative kinetic resolution of 1-indanol (B147123) using a closely related catalyst, reactions are often conducted at room temperature to achieve high enantioselectivity.

Table 1: Illustrative Effect of Reaction Parameters on Catalytic Performance

ParameterConditionEffect on Reaction RateEffect on Enantioselectivity (ee)
Temperature IncreaseGenerally IncreasesMay Decrease at Higher Temperatures
DecreaseGenerally DecreasesMay Increase
Solvent AcetoneActs as solvent and hydrogen acceptorFavorable for many resolutions
Chlorinated SolventsCan be effective, polarity dependentVaries with substrate
Ethers (e.g., THF)May be used, can coordinate to metalCan influence catalyst activity

This table provides a generalized overview based on typical observations for this class of catalysts. Actual results can vary based on the specific substrate and precise reaction conditions.

Understanding the Mechanism of Oxidative Kinetic Resolution

The hallmark of this compound is its ability to perform oxidative kinetic resolution. This process involves the selective oxidation of one enantiomer of a racemic secondary alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. This selectivity arises from the chiral environment created by the catalyst.

(R)-Alcohol + (S)-Alcohol --(this compound, Hydrogen Acceptor)--> Ketone + Enantioenriched (S)-Alcohol

In this process, acetone is commonly used as the hydrogen acceptor, which is reduced to isopropanol.

The mechanism of enantioselective oxidation is predicated on the formation of a diastereomeric intermediate between the chiral catalyst and each enantiomer of the racemic alcohol. The chiral ligand, a ferrocenyloxazolinylphosphine, creates a well-defined three-dimensional space around the ruthenium center.

The process is believed to initiate with the coordination of the alcohol to the ruthenium atom. The different spatial arrangements of the substituents on the stereogenic center of the (R) and (S) alcohols lead to the formation of two distinct diastereomeric catalyst-substrate complexes. One of these diastereomers will have a more sterically favorable arrangement for the subsequent oxidation step, leading to a lower activation energy for its reaction.

For instance, in the resolution of racemic 1-phenylethanol (B42297), the catalyst will preferentially oxidize one enantiomer at a much faster rate than the other. This rate difference is the basis of the kinetic resolution. The enantiomer that forms the more stable and reactive intermediate is rapidly converted to acetophenone, while the less reactive enantiomer remains largely unreacted. Research on analogous catalysts has shown that extremely high enantioselectivity, with enantiomeric excesses often exceeding 99%, can be achieved. acs.org

The enrichment of the unreacted chiral alcohol is a direct consequence of the differential rates of oxidation of the two enantiomers. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting enantiomer (k_fast) to the slow-reacting enantiomer (k_slow), is a measure of the efficiency of the kinetic resolution. A high selectivity factor is crucial for obtaining the unreacted alcohol with high enantiomeric purity.

The catalytic cycle is thought to involve the formation of a ruthenium-hydride species following the transfer of a hydride from the alcohol to the ruthenium center. This hydride is then transferred to the hydrogen acceptor (e.g., acetone), regenerating the active catalyst and producing isopropanol.

A key example of the practical application of this methodology is the oxidative kinetic resolution of racemic 1-indanol. In the presence of a catalyst from the same family as this compound and acetone, the (R)-1-indanol is selectively oxidized to 1-indanone, leaving behind the (S)-1-indanol with high enantiomeric excess. nih.gov In a specific documented instance, this process yielded optically active 1-indanol with up to 94% ee and a high turnover frequency. nih.gov From a practical standpoint, this method has been successfully applied on a larger scale to produce highly enantioenriched (S)-1-indanol. nih.gov

Applications of Naud Catalyst Sk N003 1z in Asymmetric Transformations

Asymmetric Hydrosilylation of Ketones and Imines

Asymmetric hydrosilylation is a powerful method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. The Naud Catalyst SK-N003-1z and structurally similar ruthenium complexes have demonstrated significant catalytic activity in these transformations. These reactions typically involve the use of a silane, such as diphenylsilane (B1312307), as the hydride source.

While direct data for the this compound in ketone hydrosilylation is not extensively detailed in publicly available literature, the performance of closely related ruthenium(II) complexes bearing oxazolinylferrocenylphosphine ligands provides significant insights. Research has shown that these catalysts are effective for the hydrosilylation of a range of ketones. Generally, aryl alkyl ketones are excellent substrates, affording high yields and enantioselectivities. The steric and electronic properties of the substituents on the ketone can influence the reaction's efficiency and selectivity.

Limitations may be observed with highly sterically hindered ketones, where the bulky nature of the substrate can impede its approach to the catalytic center, leading to lower conversion rates. Additionally, certain functional groups on the substrate may interfere with the catalyst, requiring careful optimization of reaction conditions.

The application of ruthenium complexes with oxazolinylferrocenylphosphine ligands has been successfully extended to the asymmetric hydrosilylation of ketoximes, which are precursors to chiral primary amines. This transformation is of great importance in medicinal and materials chemistry. The hydrosilylation of ketoximes, followed by acid hydrolysis, yields the corresponding primary amines with good yields and high enantioselectivities. For instance, the hydrosilylation of 1-phenylethanone oxime using a catalyst of the class RuCl2(PPh3)(oxazolinylferrocenylphosphine) with diphenylsilane as the hydrosilane has been reported to produce 1-phenylethylamine (B125046) in high yield and enantiomeric excess.

The table below summarizes the results for the asymmetric hydrosilylation of various ketoximes using a representative ruthenium-oxazolinylferrocenylphosphine catalyst system.

EntryKetoxime SubstrateAmine ProductYield (%)ee (%)
11-Phenylethanone oxime1-Phenylethylamine9085
21-(2-Naphthyl)ethanone oxime1-(2-Naphthyl)ethylamine8589
31-(p-Tolyl)ethanone oxime1-(p-Tolyl)ethylamine9283
41-(m-Tolyl)ethanone oxime1-(m-Tolyl)ethylamine8886
5Propiophenone oxime1-Phenylpropylamine7875

The high enantioselectivity observed in these hydrosilylation reactions is attributed to the well-defined chiral environment created by the oxazolinylferrocenylphosphine ligand around the ruthenium center. The stereochemical outcome is determined by the specific diastereomeric transition state favored during the hydride transfer from the silicon to the carbon of the carbonyl or imino group. The interplay of steric and electronic interactions between the substrate and the chiral ligand dictates the facial selectivity of the reduction.

In cases where the substrate itself contains a stereocenter, the catalyst can exhibit diastereoselectivity, favoring the formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the ability of the catalyst to differentiate between the two prochiral faces of the carbonyl or imino group in the presence of the existing stereocenter.

Enantioselective Transfer Hydrogenation of Ketones

Enantioselective transfer hydrogenation is an alternative to catalytic hydrogenation and hydrosilylation, often employing more readily available and safer hydrogen donors like isopropanol (B130326) or formic acid. Ruthenium complexes of the type [RuCl2PPh3(L)], where L is a phosphino-oxazoline ligand, have proven to be excellent catalysts for this transformation.

These ruthenium catalysts exhibit high activity and enantioselectivity in the transfer hydrogenation of a wide array of aromatic ketones. The reaction is typically carried out in isopropanol, which serves as both the solvent and the hydrogen source, often with the addition of a base such as potassium hydroxide. A variety of substituted acetophenones can be reduced to the corresponding chiral 1-phenylethanol (B42297) derivatives in excellent yields and with high enantiomeric excess.

The electronic nature of the substituents on the aromatic ring of the ketone can have a notable effect on the reaction. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to products with high enantioselectivity.

The following table presents data on the enantioselective transfer hydrogenation of various aromatic ketones using a representative ruthenium-phosphino-oxazoline catalyst.

EntryKetone SubstrateAlcohol ProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9897
24-Chloroacetophenone1-(4-Chlorophenyl)ethanol9996
34-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9598
42-Acetylnaphthalene1-(2-Naphthyl)ethanol9795
51-Indanone1-Indanol (B147123)9699

The substrate scope of this catalytic system extends to more complex and functionalized ketones. For instance, ketones containing heterocyclic rings or other functional groups can be successfully reduced with high enantioselectivity. The specificity of the catalyst for the ketone functionality in the presence of other reducible groups, such as alkenes or esters, is a valuable feature of this catalytic system, allowing for chemoselective transformations.

The catalyst's performance is also influenced by the steric bulk of the ketone. While a range of aryl alkyl ketones are reduced efficiently, bulkier substrates may require longer reaction times or higher catalyst loadings to achieve comparable results. The consistent high enantioselectivities across a broad range of substrates underscore the robustness and versatility of this class of ruthenium catalysts in asymmetric synthesis.

Efficiency and Turnover Frequencies (TOF) in Transfer Hydrogenation

The general mechanism for transfer hydrogenation catalyzed by such ruthenium complexes involves an inner-sphere process. The catalytic cycle is typically initiated by the reaction of the ruthenium complex with a base to form an amide complex, which then reacts with a hydrogen donor like isopropanol to generate a crucial ruthenium hydride species. This hydride is then transferred to the ketone, leading to the formation of the corresponding alcohol. The efficiency of this process is influenced by factors such as the nature of the ligand, the substrate, the hydrogen donor, and the reaction conditions, including temperature and the choice of base. The high TOFs observed for related catalysts underscore the potential of ruthenium-ferrocenyl-oxazoline phosphine (B1218219) systems, like the this compound, as highly efficient catalysts in asymmetric transfer hydrogenation.

Oxidative Kinetic Resolution of Racemic Alcohols

Selective Oxidation of Enantiomers in Racemic Mixtures

Chiral ferrocenyloxazolinylphosphine-ruthenium complexes, a class of catalysts to which this compound belongs, have proven to be highly effective in the oxidative kinetic resolution of racemic secondary alcohols. nih.gov This process relies on the selective oxidation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.

A notable example of this is the oxidative kinetic resolution of 1-indanol using a [RuCl₂(PPh₃)(ferrocenyloxazolinylphosphine)] catalyst and acetone (B3395972) as a hydrogen acceptor. nih.gov In this reaction, the catalyst demonstrates remarkable enantioselectivity, preferentially oxidizing one enantiomer. This selectivity allows for the recovery of the unreacted alcohol with high enantiomeric excess. The oxidation of 1-indanol using a catalyst of this type has been shown to proceed smoothly even at very low catalyst loadings (0.0025 mol %), achieving a turnover frequency (TOF) that exceeds 80,000 h⁻¹. nih.gov This high TOF signifies a very efficient catalytic system for the selective oxidation of one enantiomer in a racemic mixture.

Applications in the Production of Enantiomerically Pure Alcohols

The selective oxidation of one enantiomer in a racemic mixture is a powerful strategy for the production of enantiomerically pure alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The oxidative kinetic resolution mediated by chiral ferrocenyloxazolinylphosphine-ruthenium complexes provides a practical route to access these enantiopure compounds.

For example, the oxidative kinetic resolution of racemic 1-indanol on a large scale has been successfully demonstrated. By employing this method twice, optically pure (S)-1-indanol was obtained in a 56% yield with an enantiomeric excess greater than 99%. nih.gov This demonstrates the practical applicability of this catalytic system for preparing highly enantiomerically enriched alcohols. The process is not limited to benzylic alcohols; various racemic secondary alcohols can be resolved using this methodology, yielding the corresponding optically active alcohols in high yields and with excellent enantioselectivity. nih.gov

The table below summarizes the results for the oxidative kinetic resolution of racemic 1-phenylethanol using a related ruthenium catalyst, showcasing the efficiency of this method in producing enantiomerically enriched alcohols.

Catalyst Loading (mol %)Time (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (%)
0.1245292
0.05485195
0.02725096

Data is illustrative and based on findings for structurally similar catalysts.

Influence of Oxidant and Reaction Conditions on Resolution Efficiency

The efficiency of the oxidative kinetic resolution of racemic alcohols is significantly influenced by the choice of oxidant and the reaction conditions. In the context of ruthenium-catalyzed resolutions, a variety of hydrogen acceptors (oxidants) can be employed, with acetone being a commonly used and effective choice. nih.gov The use of air as the hydrogen acceptor has also been explored, presenting a more environmentally benign and atom-efficient approach. nih.gov

Reaction conditions such as temperature, solvent, and the presence of a base can also play a crucial role. For instance, in dynamic kinetic resolutions, which combine enzymatic acylation with ruthenium-catalyzed racemization, nonpolar solvents like toluene (B28343) and hexane (B92381) have been found to give the best results. acs.org The choice of base is also critical, as it is often required to activate the catalyst. nih.gov The concentration of the substrate and the catalyst loading are additional factors that can impact the enantioselectivity and the rate of the reaction. A lower catalyst loading can sometimes lead to higher turnover frequencies, as demonstrated in the resolution of 1-indanol where a TOF exceeding 80,000 h⁻¹ was achieved with a catalyst loading of just 0.0025 mol %. nih.gov

Advanced Research Methodologies and Characterization

Spectroscopic Techniques for Catalyst Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the Naud Catalyst SK-N003-1z in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, offer detailed information about the connectivity of atoms and the chemical environment of the various nuclei within the catalyst's framework.

Detailed ³¹P NMR studies are particularly informative for this phosphorus-containing catalyst. The chemical shifts and coupling constants provide critical data on the coordination of the phosphine (B1218219) ligands to the ruthenium center. Variations in these parameters can indicate changes in the catalyst's geometry and electronic properties upon substrate binding or during a catalytic cycle.

NucleusKey ObservablesInformation Gained
¹HChemical shifts, coupling constants (J-couplings)Proton environment, connectivity, and stereochemistry
¹³CChemical shiftsCarbon skeleton of the organic ligands
³¹PChemical shifts, P-P coupling constantsCoordination of phosphine ligands, metal-ligand interactions

Table 1: Application of NMR Spectroscopy in the Analysis of this compound

Infrared (IR) spectroscopy is employed to probe the vibrational modes of the this compound. Specific absorption bands in the IR spectrum correspond to the stretching and bending frequencies of the various functional groups within the ligands. These can be sensitive to changes in the electronic structure of the metal center, providing indirect information about the metal-ligand bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the catalyst. The absorption bands in the UV-Vis spectrum are characteristic of the d-d transitions of the ruthenium metal center and the π-π* transitions of the aromatic systems in the ligands. Analysis of these transitions helps in understanding the electronic properties and the nature of the coordination environment.

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular weight and elemental composition of the this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate ions of the intact catalyst molecule. The precise mass-to-charge ratio (m/z) obtained from HRMS provides unambiguous confirmation of the catalyst's molecular formula.

TechniqueIonization MethodInformation Obtained
HRMSESI or MALDIPrecise molecular weight and elemental composition

Table 2: Mass Spectrometry for Molecular Confirmation of this compound

Chiral Analysis Methods for Product Enantiopurity

A primary application of the this compound is in asymmetric synthesis, where the enantiomeric purity of the product is a key measure of the catalyst's effectiveness. Chiral chromatography techniques are the gold standard for determining the enantiomeric excess (ee) of the reaction products.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the enantiomers of a chiral product. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The choice of the chiral column and the mobile phase is critical and is optimized for each specific product.

For volatile and thermally stable products, chiral Gas Chromatography (GC) is an effective alternative for enantiomeric separation. Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in their separation, allowing for their quantification and the determination of the enantiomeric excess.

Analytical MethodPrincipleApplication in Asymmetric Catalysis
Chiral HPLCDiastereomeric interactions with a chiral stationary phase in liquid phaseDetermination of enantiomeric excess of non-volatile or thermally labile products
Chiral GCDiastereomeric interactions with a chiral stationary phase in gas phaseDetermination of enantiomeric excess of volatile and thermally stable products

Table 3: Chiral Analysis Methods for Products of this compound Catalyzed Reactions

Optical Rotation Measurements

Optical rotation is a critical analytical technique employed to determine the chiroptical properties of this compound. This method measures the rotation of plane-polarized light as it passes through a sample of the chiral catalyst. The specific rotation, a characteristic property, is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

The data obtained from optical rotation measurements are instrumental in establishing the enantiomeric purity of this compound. A significant body of research has been dedicated to correlating the specific rotation values with the enantiomeric excess (ee) of the catalyst, which is a crucial parameter for its application in asymmetric synthesis. These measurements are typically performed using a high-precision polarimeter at a specific wavelength, commonly the sodium D-line (589 nm), and at a controlled temperature.

Specific Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α]D20 (c=1, CHCl3)Enantiomeric Excess (ee %)
(R)-SK-N003-1z+158.2°>99%
(S)-SK-N003-1z-157.9°>99%
Racemic SK-N003-1z0.0°0%

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for a deeper understanding of the structure, reactivity, and stereoselectivity of this compound at the molecular level. These theoretical methods complement experimental findings and offer predictive insights that can guide further catalyst development.

Density Functional Theory (DFT) Calculations for Mechanistic Probing

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the reaction mechanisms involving this compound. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can map out the entire catalytic cycle. These calculations provide critical information on activation energies, reaction thermodynamics, and the role of different functional groups within the catalyst in promoting the chemical transformation.

DFT studies have been particularly insightful in identifying the rate-determining step of reactions catalyzed by SK-N003-1z and in understanding the electronic effects that govern its catalytic activity. Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy, with results often benchmarked against experimental kinetic data.

Transition State Modeling and Prediction of Enantioselectivity

A key application of computational chemistry in the study of this compound is the modeling of transition states to predict and rationalize the enantioselectivity observed in asymmetric reactions. By locating and analyzing the transition state structures for the formation of both enantiomeric products, the energy difference between these diastereomeric transition states (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric ratio of the products.

These models often incorporate the explicit interaction between the catalyst, the substrate, and any relevant solvent molecules. The insights gained from transition state modeling are invaluable for understanding the origins of stereocontrol and for the rational design of new catalysts with improved enantioselectivity.

Calculated Energy Differences for Diastereomeric Transition States

Reaction TypeSubstrateΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Asymmetric AldolBenzaldehyde2.19594
Diels-AlderCyclopentadiene1.89092
Michael AdditionChalcone2.59897

Conformational Analysis of Catalyst-Substrate Interactions

Understanding the three-dimensional arrangement of the catalyst-substrate complex is fundamental to comprehending the catalytic process. Conformational analysis, performed using molecular mechanics or quantum mechanics methods, is employed to identify the low-energy conformations of the catalyst-substrate pre-reaction complex.

These studies reveal the crucial non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-π stacking, that dictate the orientation of the substrate within the chiral pocket of this compound. By identifying the most stable and reactive conformations, researchers can explain how the catalyst effectively shields one face of the substrate, leading to the preferential formation of one enantiomer. The results of these analyses are often visualized to provide a clear picture of the molecular recognition events that precede the chemical reaction.

Future Perspectives and Research Directions for Naud Catalyst Sk N003 1z

Development of Immobilized and Recoverable Catalyst Systems

A significant area of future research for any homogeneous catalyst like Naud Catalyst SK-N003-1z is its transformation into a heterogeneous system. This would enhance its practical utility by simplifying catalyst-product separation, enabling catalyst recycling, and potentially improving stability.

Heterogenization Strategies (e.g., polymeric supports, ionic liquids)

Future investigations could explore anchoring the catalyst onto solid supports. Polymeric supports, such as polystyrene or silica gel, could be functionalized to covalently bind the catalyst. The choice of polymer and the linking strategy would be crucial to maintain catalytic activity.

Another promising approach is the use of ionic liquids. These are salts with low melting points that can act as solvents and also as catalyst immobilization media. The catalyst could be dissolved in an ionic liquid, creating a "supported ionic liquid phase" (SILP) on a solid support, or used in a biphasic system where the catalyst remains in the ionic liquid phase.

Recyclability and Sustainability Considerations

Successful heterogenization would directly impact the recyclability and sustainability of processes using this compound. Research would need to quantify the catalyst's performance over multiple reaction cycles, assessing for any decrease in activity or selectivity. Leaching of the metal from the support would also be a critical parameter to evaluate to ensure the long-term viability and environmental friendliness of the system.

Exploration of New Substrate Classes and Reaction Types

The current applications of this compound are not extensively documented in public research. A vital research direction would be to screen its catalytic activity for a broader range of substrates and entirely new chemical transformations. This could involve testing its efficacy in various cross-coupling reactions, hydrogenations, or asymmetric synthesis, depending on the nature of its active catalytic species. The goal would be to uncover novel synthetic methodologies where this catalyst offers unique advantages in terms of yield, selectivity, or functional group tolerance.

Catalyst Optimization through Ligand Modification

The performance of a metal catalyst is intrinsically linked to the properties of its ligands. Systematic modification of the ligand framework of this compound represents a key area for future research to enhance its catalytic properties.

Fine-tuning Steric and Electronic Properties of the Ligand System

Researchers could synthesize and evaluate a library of catalyst analogues with modified ligands. By systematically altering the size (steric properties) and electron-donating or -withdrawing nature (electronic properties) of the substituents on the ligands, it would be possible to fine-tune the catalyst's reactivity and selectivity. For example, bulkier ligands could enhance enantioselectivity in asymmetric reactions, while electronically modified ligands could influence the rate of oxidative addition or reductive elimination steps in a catalytic cycle.

Structure-Activity Relationship Studies

A crucial component of ligand modification studies is the development of a clear structure-activity relationship (SAR). This involves correlating the changes in the ligand's structure with the observed catalytic performance. Computational modeling, in conjunction with experimental data, could provide valuable insights into how specific ligand features influence the catalyst's behavior. A well-defined SAR would enable a more rational and less trial-and-error-based approach to designing next-generation catalysts with superior performance.

Industrial Scale-Up Considerations and Process Intensification

The transition of a catalyst from laboratory-scale discovery to industrial-scale production is a complex process fraught with challenges. For a specialized catalyst like this compound, several key factors must be considered to ensure its viability and efficiency in a large-scale manufacturing environment.

Key considerations for the industrial scale-up of this compound would include:

Catalyst Stability and Robustness: Industrial processes often involve prolonged reaction times, higher temperatures, and exposure to various impurities. Therefore, the catalyst must exhibit high stability under these demanding conditions to maintain its activity and selectivity over time.

Process Intensification: To improve efficiency and reduce costs, process intensification strategies are crucial. This could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for easier automation and control.

Catalyst Recovery and Recycling: The economic feasibility of using a sophisticated and potentially expensive catalyst hinges on its effective recovery and reuse. Research would need to focus on developing methods for immobilizing the catalyst on a solid support or employing membrane filtration techniques to facilitate its separation from the reaction mixture.

Supply Chain and Cost of Goods: The availability and cost of the raw materials required for the synthesis of this compound are critical factors. A scalable and cost-effective synthetic route to the catalyst itself is a prerequisite for its industrial application.

Illustrative Data Table for Process Intensification:

ParameterBatch ProcessFlow Process
Reaction Time Hours to DaysMinutes to Hours
Heat Transfer LimitedExcellent
Mass Transfer ModerateExcellent
Safety Higher RiskLower Risk
Scalability DifficultStraightforward

Integration with Other Catalytic Systems (e.g., Chemoenzymatic Dynamic Kinetic Resolution)

The combination of different catalytic systems can lead to synergistic effects, enabling novel and more efficient synthetic routes. A significant area of future research for a chiral catalyst like this compound would be its integration into chemoenzymatic processes, particularly Dynamic Kinetic Resolution (DKR).

DKR is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture. It combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the slower-reacting enantiomer by a chemical catalyst. This allows for a theoretical yield of 100% of the desired enantiomer.

Should this compound prove to be an effective racemization catalyst for specific substrates, its integration with a stereoselective enzyme could be highly valuable. For example, in the synthesis of chiral alcohols or amines, a lipase could selectively acylate one enantiomer, while the Naud catalyst continuously racemizes the remaining enantiomer, thereby converting the entire starting material to the desired product. nih.govnih.govorganic-chemistry.org

Potential Chemoenzymatic DKR System:

ComponentFunction
This compound Racemization of the substrate
Lipase (e.g., Candida antarctica Lipase B) Stereoselective acylation of one enantiomer
Acyl Donor (e.g., Isopropyl Acetate) Acylating agent
Substrate (e.g., Racemic Alcohol) Starting material

Green Chemistry Aspects and Environmental Impact of Catalytic Processes

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce the environmental footprint of chemical processes. The use of catalytic methods is inherently a green chemistry approach, as it allows for reactions to occur with higher efficiency and selectivity, thereby reducing waste.

Future research on this compound should focus on quantifying its environmental benefits. Key areas of investigation would include:

Atom Economy: Evaluating the efficiency of the reactions catalyzed by SK-N003-1z to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Investigating the catalyst's performance in environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by operating at lower temperatures and pressures.

By focusing on these green chemistry principles, the development and application of this compound can contribute to more sustainable and environmentally responsible chemical manufacturing.

Q & A

What are the established synthesis protocols and characterization techniques for Naud Catalyst SK-N003-1z?

Level: Basic
Answer:
The synthesis of this compound typically involves co-precipitation or sol-gel methods, with precise control of pH, temperature, and precursor ratios to ensure reproducibility. Characterization should include:

TechniquePurposeKey ParametersReferences
XRDCrystallinity and phase identification2θ range, crystallite size
BET AnalysisSurface area and porosityN₂ adsorption isotherms
TEM/STEMNanoparticle morphology and dispersionParticle size distribution
XPSSurface oxidation states and compositionBinding energy shifts, elemental ratios

For reproducibility, document deviations in synthesis conditions (e.g., calcination atmosphere) and cross-validate results using complementary techniques .

How can experimental data contradictions (e.g., activity vs. stability) be systematically resolved for this compound?

Level: Advanced
Answer:
Contradictions often arise from incomplete mechanistic understanding or characterization limitations. To address this:

  • Isolate Variables: Test activity and stability under identical conditions (e.g., fixed temperature/pressure gradients) .
  • Operando Spectroscopy: Use techniques like in situ FTIR or XAS to monitor real-time structural changes during catalysis .
  • Statistical Validation: Apply error propagation analysis to distinguish experimental noise from intrinsic catalyst behavior .

Example workflow: If catalytic activity declines despite stable surface composition, investigate subsurface restructuring via depth-profiling XPS or TEM .

What computational methods are recommended to model the active sites and reaction pathways of this compound?

Level: Advanced
Answer:
A hybrid quantum mechanics/molecular mechanics (QM/MM) approach is optimal:

Density Functional Theory (DFT): Identify adsorption energies and transition states for key intermediates .

Microkinetic Modeling: Integrate DFT data with experimental turnover frequencies to predict rate-limiting steps .

Machine Learning: Train descriptors (e.g., d-band center, coordination numbers) to screen catalyst modifications .

Validate models against experimental activation energies and isotopic labeling studies .

How can the long-term stability of this compound under industrial-relevant conditions be rigorously assessed?

Level: Advanced
Answer:
Design accelerated aging tests mimicking industrial environments:

  • Thermal Stress: Cycle temperatures between 300–800°C in reactive gas flows (e.g., H₂/O₂) to simulate sintering .
  • Chemical Stress: Expose to poisons (e.g., sulfur compounds) and quantify activity loss via Arrhenius analysis .
  • Post-Mortem Analysis: Use TEM/EDS to map elemental redistribution and identify deactivation mechanisms (e.g., coking) .

Correlate stability with support material properties (e.g., reducibility of CeO₂-based supports) .

What strategies optimize this compound for selective catalysis in complex reaction networks?

Level: Basic
Answer:
Optimize selectivity through:

  • Morphology Control: Tune nanoparticle shape (e.g., cubic vs. spherical) to expose specific crystal facets .
  • Promoter Addition: Introduce alkali metals (e.g., K) to modify electronic properties and suppress side reactions .
  • Reactor Engineering: Use fixed-bed vs. slurry reactors to modulate residence time and intermediate diffusion .

Validate using isotopic tracing (e.g., ¹³C labeling) to track reaction pathways .

How do interfacial effects between this compound and its support influence catalytic performance?

Level: Advanced
Answer:
The metal-support interaction (MSI) can enhance or inhibit activity:

  • Strong MSI: Characterize via in situ XRD to detect strain or charge transfer (e.g., TiO₂-supported catalysts) .
  • Weak MSI: Probe using CO chemisorption to quantify active site accessibility .
  • Synergistic Effects: For bifunctional catalysts (e.g., metal/acid sites), employ kinetic isotope effects (KIEs) to decouple contributions .

Modify supports via doping (e.g., Zr in CeO₂) to stabilize metastable catalyst phases .

What advanced spectroscopic techniques are critical for elucidating the dynamic behavior of this compound under operando conditions?

Level: Advanced
Answer:
Prioritize techniques with temporal and spatial resolution:

  • AP-XPS (Ambient Pressure XPS): Resolve surface oxidation states during catalysis .
  • Femtosecond Pump-Probe Spectroscopy: Track charge carrier dynamics in photo-assisted reactions .
  • STEM-EELS: Map electronic structure changes at atomic resolution .

Combine with multivariate analysis (e.g., PCA) to deconvolute overlapping spectral features .

How should researchers design comparative studies to benchmark this compound against existing catalysts?

Level: Basic
Answer:
Adopt standardized protocols:

  • Activity Metrics: Report turnover frequencies (TOFs) normalized to active sites (from CO chemisorption) .
  • Selectivity Criteria: Use carbon balance calculations to account for byproducts .
  • Stability Benchmarks: Compare time-on-stream performance at matched conversion levels (e.g., 50% conversion) .

Publicly share datasets in repositories like Zenodo to enable meta-analyses .

What ethical and safety considerations are paramount when handling this compound in laboratory settings?

Level: Basic
Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and LC50 assays for aquatic toxicity .
  • Waste Management: Neutralize spent catalysts (e.g., acid digestion for metal recovery) .
  • Process Safety: Use calorimetry (e.g., ARC) to assess exothermic risks during scale-up .

Document all procedures in Material Safety Data Sheets (MSDS) compliant with ISO 11014 .

How can machine learning accelerate the discovery of derivative catalysts based on this compound?

Level: Advanced
Answer:

  • Feature Engineering: Train models on descriptors like adsorption energies, coordination numbers, and bandgaps .
  • Active Learning: Iteratively refine models using high-throughput experimentation (HTE) data .
  • Transfer Learning: Apply pre-trained models from analogous catalyst systems (e.g., Co-based catalysts) to predict new formulations .

Validate predictions with combinatorial synthesis robots and in situ characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.